molecular formula C13H18ClNO B8369465 2-(2-Chloroethyl)-4-benzylmorpholine

2-(2-Chloroethyl)-4-benzylmorpholine

Cat. No. B8369465
M. Wt: 239.74 g/mol
InChI Key: LIEUHQQEZPQUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethyl)-4-benzylmorpholine is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloroethyl)-4-benzylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethyl)-4-benzylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloroethyl)-4-benzylmorpholine

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-benzyl-2-(2-chloroethyl)morpholine

InChI

InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

LIEUHQQEZPQUMC-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of toluene is added 58 g of a solution of 70% RDB in toluene and to the mixture is added dropwise a solution of 26.3 of ethyl 4-benzyl-2-morpholinylacetate in 50 ml of toluene below 10° C. Further, after ice-cooling for 30 minutes, the mixture is stirred at room temperature overnight. After to the reaction mixture is successively added 20 ml of acetone and 100 ml of water, the inorganic substance precipitated is filtered off. The toluene layer is separated from the filtrate and dried over anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure and the residue is purified by chromatography on silica gel to give 10.1 g of 2-(4-benzyl-2-morpholinyl)ethanol. To a mixture of 2.21 g of 2-(4-benzyl-2-morpholinyl)ethanol in 30 ml of chloroform is added 2.30 g of thionyl chloride and the system refluxed for 2.5 hours. After completion of the reaction, the solvent is concentrated under reduced pressure and to the residue are added water and ether. After neutralizing with potassium carbonate, the ether layer is separated and dried over anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure to give 2.90 g of 2-(2-chloroethyl)-4-benzylmorpholine as an oily substance.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

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